molecular formula C10H8ClFO B1325475 4-Chloro-2-fluorophenyl cyclopropyl ketone CAS No. 898790-24-4

4-Chloro-2-fluorophenyl cyclopropyl ketone

Cat. No.: B1325475
CAS No.: 898790-24-4
M. Wt: 198.62 g/mol
InChI Key: YXKWPFIGAHBKIM-UHFFFAOYSA-N
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Description

4-Chloro-2-fluorophenyl cyclopropyl ketone is an aromatic ketone with a cyclopropyl substituent. It is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound has the molecular formula C10H8ClFO and a molecular weight of 198.62 g/mol.

Scientific Research Applications

4-Chloro-2-fluorophenyl cyclopropyl ketone has several scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluorophenyl cyclopropyl ketone can be achieved through various methods. One common approach involves the reaction of 4-chloro-2-fluorobenzoyl chloride with cyclopropylmagnesium bromide in the presence of a suitable catalyst . Another method includes the use of 4-chloro-2-fluorophenylacetic acid as a starting material, which undergoes cyclopropanation using diazomethane .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and optimized reaction parameters to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluorophenyl cyclopropyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under specific conditions.

Major Products Formed

The major products formed from these reactions include various substituted phenyl cyclopropyl ketones, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluorophenyl cyclopropyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl 4-fluorophenyl ketone: Similar in structure but lacks the chlorine substituent.

    2-Chloro-4-fluorophenyl cyclopropyl ketone: Similar but with different positioning of the chlorine and fluorine atoms.

Uniqueness

4-Chloro-2-fluorophenyl cyclopropyl ketone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(4-chloro-2-fluorophenyl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO/c11-7-3-4-8(9(12)5-7)10(13)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKWPFIGAHBKIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=C(C=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642505
Record name (4-Chloro-2-fluorophenyl)(cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-24-4
Record name (4-Chloro-2-fluorophenyl)(cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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